4-(azepan-1-ylmethyl)-5,7-dimethyl-2H-chromen-2-one
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Overview
Description
4-[(AZEPAN-1-YL)METHYL]-5,7-DIMETHYL-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound features a chromen-2-one core structure substituted with an azepane ring and methyl groups. Chromen-2-one derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(AZEPAN-1-YL)METHYL]-5,7-DIMETHYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 5,7-dimethyl-2H-chromen-2-one with an azepane derivative under basic conditions. The reaction may involve the use of reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction efficiency. The purification process may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(AZEPAN-1-YL)METHYL]-5,7-DIMETHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman derivatives.
Substitution: The azepane ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of chroman derivatives.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
4-[(AZEPAN-1-YL)METHYL]-5,7-DIMETHYL-2H-CHROMEN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(AZEPAN-1-YL)METHYL]-5,7-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
4-[(AZEPAN-1-YL)METHYL]BENZONITRILE: Another azepane derivative with different substituents.
Azone® (1-dodecylazacycloheptan-2-one): Known for its use as a penetration enhancer in transdermal drug delivery.
Uniqueness
4-[(AZEPAN-1-YL)METHYL]-5,7-DIMETHYL-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. Its combination of an azepane ring and methyl groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H23NO2 |
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Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-(azepan-1-ylmethyl)-5,7-dimethylchromen-2-one |
InChI |
InChI=1S/C18H23NO2/c1-13-9-14(2)18-15(11-17(20)21-16(18)10-13)12-19-7-5-3-4-6-8-19/h9-11H,3-8,12H2,1-2H3 |
InChI Key |
YYMAJFGRBBOZPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCCCCC3)C |
Origin of Product |
United States |
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